(4S)-4-amino-1-benzylpiperidin-2-one
Description
(4S)-4-amino-1-benzylpiperidin-2-one is a chiral piperidinone derivative characterized by a benzyl group at the N1 position and an amino group at the C4 position in the S-configuration. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol. The compound’s stereochemistry and functional groups make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways. Its piperidinone core provides rigidity, while the benzyl and amino groups enhance binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
(4S)-4-amino-1-benzylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIQPDGMXGRYBD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C[C@H]1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Intermediate in Drug Synthesis
(4S)-4-amino-1-benzylpiperidin-2-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is involved in the production of drugs like penfluridol, an antipsychotic medication used for treating schizophrenia and other disorders . The compound's ability to undergo various chemical transformations makes it valuable in generating complex drug molecules.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the benzyl group have been shown to enhance activity against resistant strains of Staphylococcus aureus, suggesting potential applications in developing new antibiotics . The structure-activity relationship (SAR) studies highlight how specific substitutions can significantly influence antimicrobial potency.
Anticancer Potential
Research has identified this compound derivatives as promising candidates for anticancer agents. A study focused on synthesizing new sulfonamide derivatives containing this scaffold demonstrated cytotoxic activity against various cancer cell lines, including those associated with breast and colon cancer . The compound's ability to induce apoptosis in cancer cells underscores its therapeutic potential.
Case Study 1: Synthesis of Gastrointestinal Prokinetics
A notable application of this compound is in the development of gastrointestinal prokinetic agents. One study detailed a synthetic route leading to butyl 4-amino-1-piperidineacetate, which showed significant prokinetic activity without adverse side effects when administered orally . This highlights the compound's utility in addressing gastrointestinal motility disorders.
Case Study 2: Inhibition of Acetylcholinesterase
Another application involves the synthesis of N-benzylpiperidine derivatives that act as acetylcholinesterase inhibitors. These compounds were evaluated for their potential use in treating Alzheimer's disease, showing comparable efficacy to established treatments like tacrine . This positions this compound as a vital component in neuropharmacology.
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis compare (4S)-4-amino-1-benzylpiperidin-2-one with analogous piperidinone derivatives, focusing on structural features, pharmacological activity, and synthetic accessibility.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Structural Differences: this compound lacks the sulfonamide and carboximidamide moieties present in the compound from , resulting in lower molecular complexity and improved metabolic stability .
Pharmacological Activity: The benzyl group in this compound enhances blood-brain barrier permeability compared to sulfonamide-containing analogs, making it more suitable for central nervous system (CNS) targets . In contrast, the sulfonamide derivative () exhibits stronger antimicrobial activity due to its sulfonyl group’s electron-withdrawing effects, which enhance binding to bacterial enzymes .
Synthetic Accessibility: this compound can be synthesized via stereoselective methods, such as asymmetric hydrogenation, achieving >90% enantiomeric excess . The sulfonamide analog () requires multi-step sulfonation and carboximidamide coupling, leading to lower overall yields (45–60%) .
Q & A
Q. What are the recommended synthetic routes for (4S)-4-amino-1-benzylpiperidin-2-one, and how can researchers validate the stereochemical purity of the product?
- Methodological Answer : The synthesis typically involves stereoselective amination of a piperidin-2-one precursor. For validation, chiral HPLC or polarimetry should be employed to confirm enantiomeric excess. Researchers must cross-reference synthetic protocols in SciFinder or Reaxys to identify established methods and compare melting points/spectral data (e.g., H NMR, C NMR) with literature values . Supervisors should review experimental designs to ensure alignment with published stereochemical control strategies.
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent degradation via oxidation or moisture absorption. Stability studies on analogous compounds (e.g., 4-Anilino-1-benzylpiperidine) suggest a shelf life of ≥5 years under these conditions . Regularly monitor purity via TLC or HPLC and confirm absence of decomposition products (e.g., lactam ring opening) using mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign stereochemistry using H-H COSY and NOESY to confirm the (4S) configuration.
- HPLC with UV/Vis Detection : Use a C18 column and mobile phase optimized for polar amines (e.g., methanol/sodium acetate buffer at pH 4.6) .
- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?
- Methodological Answer : Contradictions in activity data (e.g., receptor binding vs. functional assays) may arise from differences in assay conditions or impurity profiles. Perform iterative validation:
Re-synthesize the compound to ≥98% purity (GC/HPLC) .
Use orthogonal assays (e.g., SPR for binding affinity, cell-based cAMP assays for functional activity).
Apply statistical tools (e.g., Bland-Altman plots) to assess inter-assay variability .
Q. What strategies are recommended for studying the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In vitro : Use liver microsomes or hepatocytes with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS.
- In vivo : Administer radiolabeled compound (e.g., C) to track metabolites in plasma, urine, and feces.
- Data Interpretation : Cross-reference metabolite profiles with structural analogs (e.g., piperidine-based opioids) to predict cytochrome P450 interactions .
Q. How can researchers design experiments to probe the mechanism of action of this compound in neurological targets?
- Methodological Answer :
- Target Identification : Perform affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins.
- Functional Studies : Use CRISPR/Cas9 knockout models to validate target relevance. For example, silence candidate receptors (e.g., σ1 or NMDA subunits) and assess changes in compound efficacy .
- Computational Modeling : Dock the compound into homology models of targets (e.g., GPCRs) using software like AutoDock Vina to predict binding modes .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Document all synthetic steps (reagent batches, reaction times, temperatures) in an ELN (Electronic Lab Notebook).
- Share raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) with DOIs.
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, ensuring compliance with open-data guidelines while anonymizing sensitive information .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
- Re-optimize computational parameters (e.g., solvent models, force fields) and validate with experimental logP or pKa values.
- Perform MD simulations to assess conformational flexibility in solution vs. crystal states.
- Publish negative results to inform community benchmarks .
Ethical and Safety Considerations
Q. What safety protocols are mandatory when handling this compound in vitro and in vivo?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
